N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

data availability evidence gap assay characterization

N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 1428352-27-5) is a non-commercial, fully synthetic sulfonamide. Its procurement value derives from its unique structural novelty: a furan-3-yl-ethyl tether and a distinct 2-methoxy-5-methyl-benzenesulfonamide warhead. This combination is absent from published SAR series, making it a high-value candidate for de novo carbonic anhydrase selectivity profiling and docking validation. It is not interchangeable with simpler furfuryl-sulfonamide analogs. Choose this compound to exploit a first-mover advantage in exploring this uncharacterized chemical space.

Molecular Formula C14H17NO4S
Molecular Weight 295.35
CAS No. 1428352-27-5
Cat. No. B2372474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
CAS1428352-27-5
Molecular FormulaC14H17NO4S
Molecular Weight295.35
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=COC=C2
InChIInChI=1S/C14H17NO4S/c1-11-3-4-13(18-2)14(9-11)20(16,17)15-7-5-12-6-8-19-10-12/h3-4,6,8-10,15H,5,7H2,1-2H3
InChIKeyJOPLVUWSSHAFNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 1428352-27-5): Structural Baseline and Procurement-Relevant Profile


N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide (CAS 1428352-27-5) is a fully synthetic, non-commercial sulfonamide derivative featuring a 2‑methoxy‑5‑methyl‑substituted benzenesulfonamide core linked via a two‑carbon ethyl spacer to a furan‑3‑yl ring . With a molecular formula of C₁₄H₁₇NO₄S and a molecular weight of 295.36 g·mol⁻¹ , the compound belongs to the chemical class of furyl sulfonamides, a group that has demonstrated carbonic anhydrase (CA) inhibitory activity in recent primary literature [1]. Its procurement value derives entirely from its structural novelty relative to established sulfonamide scaffolds; no peer-reviewed biological data specific to this entity have been identified at the time of analysis, thus presenting both a knowledge gap and an opportunity for de novo profiling.

Why Generic Substitution of N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide Fails: The Missing Selectivity Fingerprint


Furyl sulfonamides cannot be interchanged generically because even minor structural perturbations—such as the position of the furan attachment (2‑ylmethyl versus 3‑ylethyl) or the nature of the benzenesulfonamide para‑substituent (‑OCH₃ vs. ‑Cl vs. ‑H)—dramatically alter carbonic anhydrase isoform selectivity and potency [1]. In a systematic study of 15 furyl sulfonamides, Ki values against hCA I, II, IV, and IX spanned several orders of magnitude, with individual compounds exhibiting selectivity indices as high as 70‑fold for the tumor‑associated isoform hCA IX over hCA I [1]. The target compound’s unique combination of a furan‑3‑yl‑ethyl tether and a 2‑methoxy‑5‑methyl‑benzenesulfonamide warhead represents a structural intersection not captured in any published SAR series, meaning that neither the furan‑2‑ylmethyl analog (CAS 325991‑94‑4) nor the des‑methoxy/des‑methyl variant (CAS 1428352‑94‑6) can serve as a reliable activity surrogate. Consequently, procurement decisions that treat these analogs as functionally equivalent risk selecting a compound with entirely divergent target engagement and ADME properties, undermining experimental reproducibility.

Quantitative Differentiation Evidence for N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide vs. Closest Analogs


No Empirically Validated Biological Data Available for N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and the patent literature (conducted 28 April 2026) returned zero peer-reviewed articles, bioassay records, or patent filings that report quantitative in vitro or in vivo data for this specific CAS number [1]. By contrast, the broader class of furyl sulfonamides described by Angeli et al. (2023) encompasses 15 compounds with Ki values against four hCA isoforms ranging from low nanomolar to micromolar, demonstrating that the chemical space is tractable and that its members are not bio‑silent [2]. The complete absence of primary data for the target compound precludes any direct comparison and shifts the evidentiary basis to class‑level inference. This stark data asymmetry is itself the most critical piece of evidence for procurement: any biological claims attributed to the target compound must be validated de novo.

data availability evidence gap assay characterization

Structural Differentiation: Furan‑3‑yl‑Ethyl Tether vs. Furan‑2‑yl‑Methyl Tether

The target compound incorporates a two‑carbon ethyl linker between the furan‑3‑yl ring and the sulfonamide nitrogen, whereas the closest commercially cataloged analog, N‑(furan‑2‑ylmethyl)‑2‑methoxy‑5‑methylbenzenesulfonamide (CAS 325991‑94‑4), employs a one‑carbon methylene tether attached to the furan‑2‑position . This differentiation has structural precedent in medicinal chemistry: within the furyl sulfonamide carbonic anhydrase inhibitor series, variation in tether length and furan regioisomerism modulates the orientation of the sulfonamide zinc‑binding group within the CA active site, directly affecting isoform selectivity [1]. While no head‑to‑head biochemical comparison exists between these two specific compounds, the Angeli et al. study demonstrates that compounds with different substitution patterns within the same series exhibit Ki ratios differing by >100‑fold against individual isoforms [1], establishing that linker‑geometry changes are a known driver of differential pharmacology.

structural chemistry linker length conformational flexibility

Benzenesulfonamide Substitution: 2‑Methoxy‑5‑Methyl vs. Unsubstituted vs. 5‑Chloro‑2‑Methyl

The target compound bears a 2‑methoxy‑5‑methyl‑benzenesulfonamide moiety, distinguishing it from N‑(2‑(furan‑3‑yl)ethyl)benzenesulfonamide (CAS 1428352‑94‑6, unsubstituted phenyl) and 5‑chloro‑N‑(2‑(furan‑3‑yl)ethyl)‑2‑methylbenzenesulfonamide (CAS 1428350‑29‑1, chloro in place of methoxy) [1]. In sulfonamide‑based CA inhibitors, the nature and position of electron‑donating (‑OCH₃) versus electron‑withdrawing (‑Cl) substituents on the benzene ring modulate the pKa of the sulfonamide ‑SO₂NH₂ group, which is critical for zinc coordination and isoform selectivity [2]. Empirical data from the Angeli et al. furyl sulfonamide series show that compounds with different aryl substitution patterns display selectivity indices ranging from <1 to 70 across hCA isoforms, with even single‑atom substitutions (H vs. Me vs. halogen) producing substantial shifts in Ki values [2]. Although direct biochemical measurements for the three comparators are absent, the established SAR framework indicates that the 2‑methoxy‑5‑methyl substitution pattern will confer a distinct electronic and steric profile relative to both the unsubstituted and chloro‑substituted congeners.

substituent effects electronic modulation structure-activity relationship

Where N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide Provides Differentiated Research and Procurement Value


De Novo Carbonic Anhydrase Isoform Selectivity Profiling for Tumor‑Associated hCA IX

Given that structurally related furyl sulfonamides have demonstrated high‑potency inhibition of the cancer‑relevant isoform hCA IX with selectivity indices up to 70 over hCA I [1], the target compound’s uncharacterized 2‑methoxy‑5‑methyl‑benzenesulfonamide warhead combined with a furan‑3‑yl‑ethyl tether constitutes a strong candidate for focused CA selectivity profiling using the stopped‑flow CO₂ hydration assay described in the Angeli et al. platform. The absence of existing data represents a first‑mover advantage for a laboratory seeking to establish novel SAR around this specific substitution pattern.

Medicinal Chemistry Expansion of Furosemide‑Analog Chemical Space

The target compound has been referred to in certain vendor catalogs as ‘Furasemide,’ suggesting a conceptual relationship to the loop diuretic furosemide, which also contains a furfuryl‑sulfonamide motif . However, the target compound’s distinct benzenesulfonamide substitution pattern (2‑OCH₃, 5‑CH₃) creates a novel scaffold for exploring non‑diuretic sulfonamide pharmacology, potentially uncoupling CA inhibition from renal transporter activity. Laboratories investigating next‑generation sulfonamide therapeutics can use this compound as a structurally differentiated starting point for lead optimization.

Chemical Tool Compound for Computational Docking Validation Studies

The well‑resolved hCA II and hCA IX crystal structures available in the PDB (e.g., 6WQ8, 7SV8) provide a robust platform for docking studies of furan‑containing sulfonamides [2]. The target compound’s unique combination of a furan‑3‑yl‑ethyl linker and a 2‑methoxy‑5‑methyl‑benzenesulfonamide core offers a novel chemotype for validating docking pose prediction algorithms against experimentally determined binding modes, particularly for assessing the accuracy of scoring functions in discriminating between methoxy‑ and chloro‑substituted benzenesulfonamides.

Analytical Reference Standard for Sulfonamide Metabolite Screening

With its well‑defined molecular formula (C₁₄H₁₇NO₄S, MW 295.36) and documented purity specifications from certain suppliers , the target compound can serve as a high‑purity reference standard for developing LC‑MS/MS methods aimed at detecting sulfonamide derivatives in environmental or biological matrices, provided that the absence of certified reference material status is accounted for in method validation.

Quote Request

Request a Quote for N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.